1,4-哌嗪二乙腈

描述

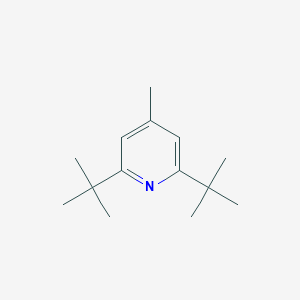

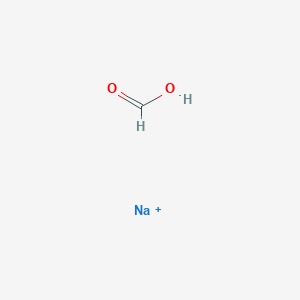

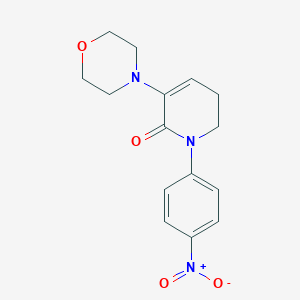

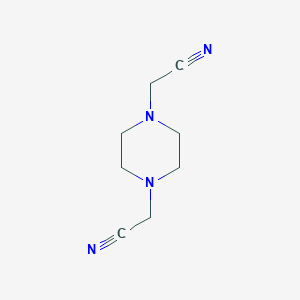

1,4-Piperazinediacetonitrile, also known as 1,4-Piperazinediacetonitrile, is a useful research compound. Its molecular formula is C8H12N4 and its molecular weight is 164.21 g/mol. The purity is usually 95%.

The exact mass of the compound 1,4-Piperazinediacetonitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 86964. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,4-Piperazinediacetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Piperazinediacetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

神经学研究

1,4-哌嗪二乙腈: 在神经学研究中被使用,尤其是在亨廷顿病的研究中 . 它作为一种认证的参考材料,为高度准确和可靠的数据分析提供支持,这对理解神经系统疾病的进展和治疗至关重要。

DNA拓扑异构酶抑制

该化合物用于合成新型双萘酰亚胺,其被开发为新型DNA拓扑异构酶II抑制剂 . 这些抑制剂在癌症研究中具有重要意义,因为它们可以阻碍癌细胞中DNA的复制,从而抑制肿瘤生长。

环境DNA分析

在环境DNA(eDNA)研究中,1,4-哌嗪二乙腈可能在使用ddPCR进行DNA检测和定量的方法中发挥保护作用 . 这在生物多样性监测和保护遗传学中尤其重要。

亨廷顿病模型中的线粒体功能

该化合物与亨廷顿病模型中线粒体功能的研究有关 . 它可能参与了对像普立多非这样的化合物的研究,这些化合物可以挽救线粒体功能并提供对治疗策略的见解。

神经退行性疾病的多组学分析

1,4-哌嗪二乙腈: 可能与亨廷顿病等神经退行性疾病的多组学分析有关 . 这包括研究调节蛋白质聚集的途径,这是这些疾病进展的关键因素。

化学合成和表征

它是一种化学试剂,用于各种合成,包括创建DNA特异性荧光对称二聚体双苯并咪唑 . 它的性质使其成为表征和合成复杂有机分子的宝贵化合物。

安全和危害

The safety data sheet for “1,4-Piperazinediacetonitrile” suggests that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, gas, or vapors, and to avoid contact with skin and eyes. Personal protective equipment should be used, and it should be handled only in a well-ventilated area .

未来方向

The future directions for “1,4-Piperazinediacetonitrile” and similar compounds involve the development of new generations of antimicrobial drugs with distinct modes of actions . A biocatalytic approach has been designed for the synthesis of optically active piperazinones and 1,4-diazepanones in aqueous medium under mild conditions .

作用机制

Target of Action

Piperazine derivatives have been investigated as potential permeation enhancers in isolated rat intestinal tissue mucosae .

Mode of Action

Some piperazine derivatives have been found to decrease mitochondrial membrane potential and increase plasma membrane potential in caco-2 cells .

Pharmacokinetics

The molecular weight of 1,4-piperazinediacetonitrile is 16421 , which could potentially influence its bioavailability.

Result of Action

Related piperazine derivatives have been found to affect mitochondrial and plasma membrane potentials .

生化分析

Biochemical Properties

1,4-Piperazinediacetonitrile is used in the synthesis of DNA specific fluorescent symmetric dimeric bisbenzimidazoles

Cellular Effects

Related piperazine compounds have been shown to induce apoptosis in cancer cells , suggesting that 1,4-Piperazinediacetonitrile may have similar effects on cell function, signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to participate in the synthesis of DNA specific fluorescent symmetric dimeric bisbenzimidazoles , which suggests it may interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that the effects of chemical compounds can change over time due to factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

There is currently no available data on the dosage effects of 1,4-Piperazinediacetonitrile in animal models. It is generally understood that the effects of chemical compounds can vary with different dosages, and high doses may have toxic or adverse effects .

Metabolic Pathways

It is known that piperazine compounds can be involved in various metabolic pathways, interacting with enzymes and cofactors, and affecting metabolic flux or metabolite levels .

Transport and Distribution

It is known that chemical compounds can interact with transporters or binding proteins, and can have effects on their localization or accumulation .

Subcellular Localization

It is known that chemical compounds can be directed to specific compartments or organelles by targeting signals or post-translational modifications .

属性

IUPAC Name |

2-[4-(cyanomethyl)piperazin-1-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4/c9-1-3-11-5-7-12(4-2-10)8-6-11/h3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWCYWDOCHPHBRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC#N)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10293042 | |

| Record name | 1,4-Piperazinediacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10293042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5623-99-4 | |

| Record name | 1,4-Piperazinediacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5623-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 86964 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005623994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Piperazinediacetonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86964 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Piperazinediacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10293042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。